N-(2-methoxyphenyl)pentanamide
Description
Note: The provided evidence predominantly discusses N-(4-methoxyphenyl)pentanamide (N4MP), a structural isomer of the queried compound (N-(2-methoxyphenyl)pentanamide). While positional isomerism (2- vs. The following analysis instead focuses on structurally related compounds, with emphasis on methoxyphenyl-pentanamide derivatives.
This compound is a synthetic amide derivative featuring a pentanamide backbone linked to a 2-methoxyphenyl group. Its structure is analogous to N-(4-methoxyphenyl)pentanamide (N4MP), a simplified derivative of the anthelmintic drug albendazole . While positional isomerism (2- vs.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27g/mol |
IUPAC Name |
N-(2-methoxyphenyl)pentanamide |
InChI |
InChI=1S/C12H17NO2/c1-3-4-9-12(14)13-10-7-5-6-8-11(10)15-2/h5-8H,3-4,9H2,1-2H3,(H,13,14) |
InChI Key |
AKJLAWPGZYNGOP-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC=CC=C1OC |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC=C1OC |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(4-Methoxyphenyl)Pentanamide (N4MP)
N4MP is a simplified derivative of albendazole, optimized for reduced toxicity and improved drug-likeness. Key comparative features include:
N4MP demonstrates comparable anthelmintic activity to albendazole but with superior safety and drug-like properties .
Functionalized Diamino-Butylbenzamides
and describe pentanamide derivatives with 2-methoxyphenyl groups, such as 5-(4-(2-methoxyphenyl)-1,4-diazepan-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide (Compound 7q). These compounds target dopamine D3 receptors and exhibit distinct pharmacological profiles:
| Property | Compound 7q | N4MP |
|---|---|---|
| Therapeutic Target | Dopamine D3 receptors (CNS) | Anthelmintic (parasites) |
| Structural Complexity | Incorporates diazepane and thiophenyl groups | Simple amide backbone |
| Synthetic Yield | 48% yield | Not explicitly reported |
These derivatives highlight the versatility of methoxyphenyl-pentanamide scaffolds in diverse therapeutic applications .
Sulfonamide Derivatives (e.g., N4-Valeroylsulfathiazole)
describes sulfonamide-pentanamide hybrids like N4-Valeroylsulfathiazole , which combine antimicrobial (antitubercular) properties with the pentanamide backbone. Key differences include:
| Property | N4-Valeroylsulfathiazole | N4MP |
|---|---|---|
| Functional Groups | Sulfathiazole moiety | Methoxyphenyl group |
| Bioactivity | Antitubercular | Anthelmintic |
| Synthesis | Multi-step sulfonylation reactions | Simplified one-step synthesis |
These compounds underscore the structural adaptability of pentanamide-based drugs .
NBOMe Compounds (e.g., 25I-NBOMe)
mentions NBOMe derivatives (e.g., 25I-NBOMe ) containing 2-methoxyphenyl groups. These psychedelics differ starkly from N-(2-methoxyphenyl)pentanamide:
| Property | 25I-NBOMe | This compound |
|---|---|---|
| Pharmacology | 5-HT2A receptor agonist (psychedelic) | Unknown (no data in evidence) |
| Toxicity | High neurotoxicity and lethality | Presumed safer (amide backbone) |
This comparison emphasizes the critical role of substituent positioning and additional functional groups in determining biological activity .
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